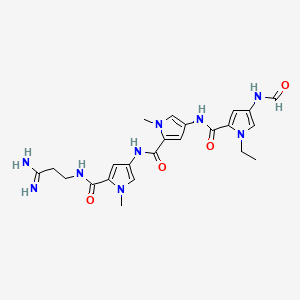
1-Homodistamycin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Homodistamycin A is a derivative of distamycin, a polyamide antibiotic known for its ability to bind to the minor groove of DNA. This compound is characterized by its unique structure, which allows it to interact specifically with AT-rich sequences in the DNA, making it a valuable tool in molecular biology and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Homodistamycin A involves multiple steps, starting with the preparation of the pyrrole units. These units are then linked together through a series of condensation reactions. The final product is obtained through purification processes such as chromatography .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using Streptomyces species, which naturally produce distamycin. The compound is then extracted and purified using advanced techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
1-Homodistamycin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Sodium borohydride, in an alcoholic solvent.
Substitution: Halogenating agents like chlorine or bromine, under controlled temperatures.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in medicinal chemistry .
Aplicaciones Científicas De Investigación
1-Homodistamycin A has a wide range of applications in scientific research:
Chemistry: Used as a DNA-binding agent to study the interactions between small molecules and DNA.
Biology: Employed in the study of gene regulation and chromatin structure.
Medicine: Investigated for its potential as an antineoplastic agent due to its ability to inhibit transcription and increase topoisomerase II activity.
Industry: Utilized in the development of fluorescent tags for double-stranded DNA
Mecanismo De Acción
1-Homodistamycin A exerts its effects by binding to the minor groove of DNA, specifically targeting AT-rich sequences. This binding alters the DNA structure, inhibiting the initiation of RNA synthesis and affecting chromatin architecture. The compound’s interaction with DNA leads to the compaction of chromatin, which can inhibit transcription and induce apoptosis in certain cells .
Comparación Con Compuestos Similares
1-Homodistamycin A is similar to other minor groove binders like netropsin and distamycin. it is unique due to its specific binding affinity for AT-rich sequences and its ability to induce chromatin compaction. Other similar compounds include:
Netropsin: Another minor groove binder with a preference for AT-rich sequences.
Distamycin: The parent compound of this compound, known for its DNA-binding properties
Conclusion
This compound is a valuable compound in the fields of chemistry, biology, medicine, and industry. Its unique DNA-binding properties and ability to alter chromatin structure make it a powerful tool for scientific research and potential therapeutic applications.
Propiedades
Número CAS |
85406-98-0 |
|---|---|
Fórmula molecular |
C23H29N9O4 |
Peso molecular |
495.5 g/mol |
Nombre IUPAC |
N-(3-amino-3-iminopropyl)-4-[[4-[(1-ethyl-4-formamidopyrrole-2-carbonyl)amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C23H29N9O4/c1-4-32-12-14(27-13-33)7-19(32)23(36)29-16-9-18(31(3)11-16)22(35)28-15-8-17(30(2)10-15)21(34)26-6-5-20(24)25/h7-13H,4-6H2,1-3H3,(H3,24,25)(H,26,34)(H,27,33)(H,28,35)(H,29,36) |
Clave InChI |
QUJQOOPOPXECLL-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


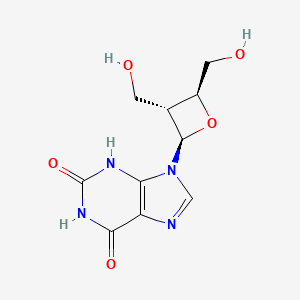
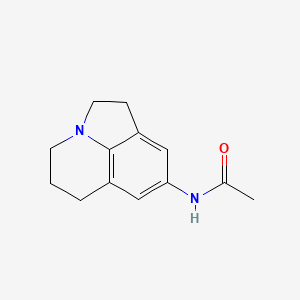
![6-Methyl-4-phenyl-4,6,7,8-tetrahydrothieno[2,3-e][1,2]oxazepine](/img/structure/B12791196.png)

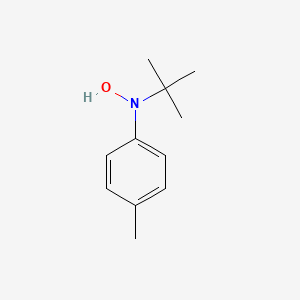
![3-chloro-9,9-dimethyl-6-phenyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12791230.png)
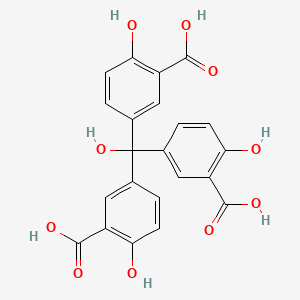


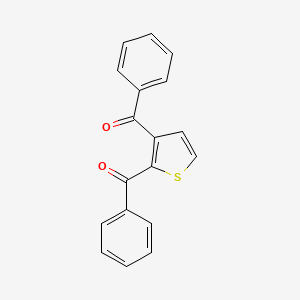
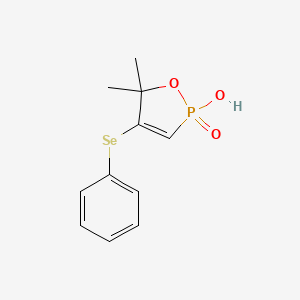

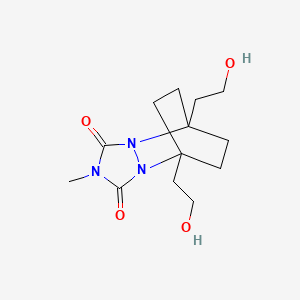
![(2R,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B12791290.png)
